N,N-Diethylguanidinium sulphate
Description
N,N-Diethylguanidinium sulphate is a guanidinium-based ionic compound comprising two N,N-diethylguanidinium cations and one sulfate anion in a 2:1 stoichiometric ratio. The guanidinium core ([C(NH₂)₂N]⁺) is substituted with ethyl groups at both nitrogen atoms, resulting in the molecular formula C₁₀H₂₈N₆O₄S and a calculated molecular weight of 328.1 g/mol.
Guanidinium salts are known for their strong hydrogen-bonding capabilities and high solubility in polar solvents.
Properties
CAS No. |
77297-00-8 |
|---|---|
Molecular Formula |
C10H24N6O4S |
Molecular Weight |
324.40 g/mol |
IUPAC Name |
(E)-carbamimidoyl-ethyl-ethylideneazanium;sulfate |
InChI |
InChI=1S/2C5H12N3.H2O4S/c2*1-3-8(4-2)5(6)7;1-5(2,3)4/h2*3H,4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)/q2*+1;/p-2/b2*8-3+; |
InChI Key |
NLMZLFQEKYGWPF-IFGWCFFNSA-L |
SMILES |
CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O |
Isomeric SMILES |
CC/[N+](=C\C)/C(=N)N.CC/[N+](=C\C)/C(=N)N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+](=CC)C(=N)N.CC[N+](=CC)C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acyclic Guanidines: The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine.
Thiourea Derivatives: Thiourea derivatives are widely used as guanidylating agents.
Cyanamides: Cyanamides react with derivatized amines to form guanidines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanidines can undergo oxidation reactions.
Reduction: Reduction reactions are also possible with guanidines.
Substitution: Substitution reactions are common, especially involving the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents can be used for oxidation reactions.
Reducing Agents: Reducing agents are used for reduction reactions.
Substitution Reagents: Common reagents include thiourea derivatives and cyanamides.
Major Products:
Oxidation Products: Oxidation can lead to the formation of various oxidized guanidine derivatives.
Reduction Products: Reduction can yield reduced forms of guanidines.
Substitution Products: Substitution reactions can produce a wide range of substituted guanidines.
Scientific Research Applications
Chemistry:
Catalysts: Guanidines are used as catalysts in various chemical reactions.
Reagents: They serve as valuable reagents in organic synthesis.
Biology:
DNA Minor Groove Binders: Guanidines can bind to the minor groove of DNA.
Kinase Inhibitors: They act as inhibitors of various kinases.
Medicine:
Pharmaceuticals: Guanidines are intermediates in the synthesis of pharmaceuticals.
Antihypertensive Agents: Some guanidine derivatives are used as antihypertensive agents.
Industry:
Agrochemicals: Guanidines are used in the production of agrochemicals.
Technical Products: They are intermediates in the synthesis of various technical products.
Mechanism of Action
Molecular Targets and Pathways:
Hydrogen Bond Formation: Guanidines form hydrogen bonds due to their high basicity.
Planarity and Conjugation: The planarity and conjugation of guanidines allow for interaction with aromatic systems in biological environments.
Comparison with Similar Compounds
Structural and Functional Differences
Alkyl Substitution Effects: this compound features ethyl groups, increasing steric bulk and lipophilicity compared to the 1,1-Dimethylguanidinium sulfate (methyl groups). This may reduce aqueous solubility but improve compatibility with organic matrices . N-Ethylguanidinium sulfate (mono-ethyl substitution) has intermediate properties, though specific solubility data are lacking .
Aromatic Derivatives :
- N,N'-Diphenylguanidinium oxalate incorporates phenyl groups, significantly enhancing molecular weight (488.55 g/mol) and likely reducing solubility in polar solvents. Such derivatives are often used as accelerators in rubber vulcanization or stabilizers .
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